molecular formula C23H16N4O4S2 B2409237 7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1115926-92-5

7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2409237
CAS No.: 1115926-92-5
M. Wt: 476.53
InChI Key: UEJBPDVQHJJLSJ-UHFFFAOYSA-N
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Description

7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a novel organic compound, featuring a complex structure with potential applications in various scientific fields. The compound's unique arrangement includes a quinazolinone backbone, fused dioxole and oxadiazole rings, and a thiophene moiety, lending it considerable interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One viable synthetic route begins with the preparation of the quinazolinone core, followed by the introduction of the dioxole and oxadiazole rings. The thiophene moiety can be attached using thiolation reactions. Careful control of temperature, pH, and reaction time is crucial for obtaining high yields and purity.

Industrial Production Methods

Industrial production may utilize batch or continuous flow processes, optimizing parameters like solvent choice, catalyst efficiency, and reaction conditions to scale up the synthesis. The use of automated synthesis robots and real-time monitoring can enhance reproducibility and throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides and sulfones.

  • Reduction: : Reduction can affect the oxadiazole ring, altering its electronic properties.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can occur on the benzyl and thiophene groups.

Common Reagents and Conditions

Reagents like oxidizing agents (e.g., m-chloroperbenzoic acid) and reducing agents (e.g., lithium aluminum hydride) are typically used. Solvents such as dichloromethane or ethanol and conditions including reflux or inert atmospheres are common.

Major Products

Oxidation may yield sulfoxides, reduction can produce thiophene derivatives with altered electronic characteristics, and substitution reactions might introduce new functional groups, enhancing the compound’s reactivity or binding affinity.

Scientific Research Applications

7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one finds use in various research fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Potential inhibitor for enzymes, probing biochemical pathways.

  • Medicine: : Possible candidate for drug development, targeting specific proteins.

  • Industry: : Useful in materials science for creating specialized polymers and coatings.

Mechanism of Action

The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows it to modulate biological pathways, potentially acting as an inhibitor or activator. Molecular docking studies suggest high binding affinities, indicating potent biological activity.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, this compound stands out due to the integration of multiple reactive sites and ring systems:

  • 7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one: : Unique for its complex ring structure and potential multifunctional activity.

  • Similar Compounds: : Other quinazolinone derivatives like 6-benzylquinazolin-4(3H)-one lack the thiophene and oxadiazole rings, possibly limiting their reactivity and applications.

This complex and multifaceted compound holds promise across various scientific disciplines, thanks to its intricate structure and versatile reactivity. Quite the fascinating piece of chemistry, wouldn't you say?

Properties

IUPAC Name

7-benzyl-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O4S2/c28-22-15-9-17-18(30-13-29-17)10-16(15)24-23(27(22)11-14-5-2-1-3-6-14)33-12-20-25-21(26-31-20)19-7-4-8-32-19/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJBPDVQHJJLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CS5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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